Benzyl–Phenyl Linker Potency Cliff in Antimycobacterial Activity
In the closest structurally characterized series, 3-amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide (compound 5, the 3-amino analog of the target compound) was evaluated alongside its phenyl counterpart (compound 17) against M. tuberculosis H37Rv. The benzyl-linked compound 5 was inactive (MIC > 100 µg/mL), while the phenyl-linked compound 17 showed an MIC of 12.5 µg/mL (46 µM) [1]. Although this comparison is made in the 3-amino series and the target compound lacks the 3-NH₂ group, the data establish that the benzyl CH₂ spacer alone is sufficient to abrogate antimycobacterial activity in this chemotype. The target compound, combining a benzyl linker with an unsubstituted pyrazine 3-position, is therefore predicted to lack direct antimycobacterial efficacy, distinguishing it from active phenyl analogs [1].
| Evidence Dimension | In vitro antimycobacterial activity (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Not directly tested; closest analog (3-amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide, compound 5): MIC > 100 µg/mL |
| Comparator Or Baseline | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (compound 17): MIC = 12.5 µg/mL (46 µM) |
| Quantified Difference | >8-fold reduction in potency for benzyl-linked analog relative to phenyl-linked analog (MIC > 100 vs. 12.5 µg/mL) |
| Conditions | Microdilution assay; M. tuberculosis H37Rv; 37 °C; MIC read at 14 days (Mtb); compounds dissolved in DMSO |
Why This Matters
Procurement officers and researchers selecting pyrazinecarboxamide analogs for antimycobacterial screening must recognize that benzyl-linked derivatives are inactive in the 3-amino series, and the target compound's additional lack of the 3-amino group makes it unsuitable as a direct PZA replacement.
- [1] Jandourek, O.; Tauchman, M.; Paterova, P.; Konecna, K.; Navratilova, L.; Kubicek, V.; Holas, O.; Zitko, J.; Dolezal, M. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules 2019, 24, 1212. View Source
